molecular formula C17H21NO B11860205 11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one CAS No. 88151-78-4

11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one

Cat. No.: B11860205
CAS No.: 88151-78-4
M. Wt: 255.35 g/mol
InChI Key: MXGUPTIYQQEFRP-UHFFFAOYSA-N
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Description

11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one is a spirocyclic compound with a unique structure that includes a phenyl group and an azaspiro ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the use of 1,2,3-triazole intermediates, which are coupled with other reagents to form the desired spirocyclic structure . The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the purity of the product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure or the phenyl group.

    Substitution: The phenyl group and other parts of the molecule can undergo substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of ketones or aldehydes, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one include other spirocyclic compounds and derivatives of 1,2,3-triazole. Examples include:

  • 8-Azaspiro[5.6]dodec-10-ene
  • Spirocyclic pyrrole derivatives
  • 1,2,3-Triazole-based spirocycles

Uniqueness

What sets 11-Phenyl-8-azaspiro[56]dodec-10-en-9-one apart is its specific combination of a phenyl group with the azaspiro ring system, which imparts unique chemical and biological properties

Properties

CAS No.

88151-78-4

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

11-phenyl-8-azaspiro[5.6]dodec-10-en-9-one

InChI

InChI=1S/C17H21NO/c19-16-11-15(14-7-3-1-4-8-14)12-17(13-18-16)9-5-2-6-10-17/h1,3-4,7-8,11H,2,5-6,9-10,12-13H2,(H,18,19)

InChI Key

MXGUPTIYQQEFRP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=CC(=O)NC2)C3=CC=CC=C3

Origin of Product

United States

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